(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

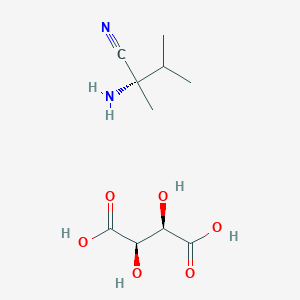

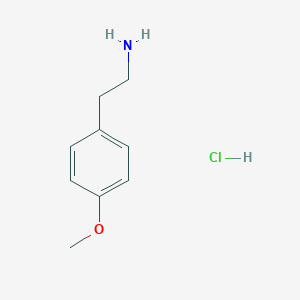

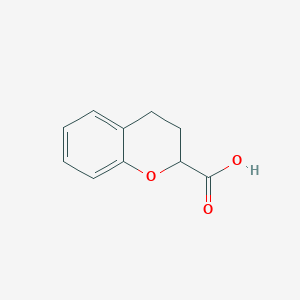

The compound is a combination of two different molecules. The first part “(2S)-2-amino-2,3-dimethylbutanenitrile” suggests a molecule with an amino group and a nitrile group, which are functional groups containing nitrogen. The second part “(2R,3R)-2,3-dihydroxybutanedioic acid” suggests a molecule with two hydroxyl groups and a carboxylic acid group .

Synthesis Analysis

The synthesis of such compounds would likely involve reactions that introduce the functional groups mentioned above. This could involve substitution reactions, addition reactions, or other types of organic chemistry reactions .Molecular Structure Analysis

The molecular structure of these compounds can be determined by various spectroscopic methods, such as NMR, IR, and mass spectrometry. The presence of specific functional groups can often be determined by characteristic peaks in these spectra .Chemical Reactions Analysis

The chemical reactions involving these compounds would depend on the reactivity of the functional groups present. For example, the amino group might be involved in acid-base reactions, while the nitrile group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted based on their functional groups. For example, compounds with polar functional groups are likely to be soluble in polar solvents .Scientific Research Applications

Chemoenzymatic Synthesis

(2R,3R)-2,3-dihydroxybutanedioic acid, also known as 2,3-dimethylglyceric acid, is a key component in the chemoenzymatic synthesis of various stereochemical compounds. It acts as the acyl or alcoholic moiety in bioactive natural esters. A chemoenzymatic methodology has been developed to access all possible stereoisomers of the 2,3-dimethylglyceric acid ethyl ester, highlighting its importance in producing specific molecular configurations for research and application in various fields, including pharmaceuticals (Presini et al., 2021).

Renin Inhibitors

(2R,3R)-2,3-dihydroxybutanedioic acid derivatives have been used in the design of potent inhibitors of human plasma renin, a key enzyme in the regulation of blood pressure. This research provides insights into developing new therapies for hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).

Stereo-specific Cyclization

The stereo-specific cyclization of 2-(N-benzylideneamino)-4-chlorobutyronitriles, including derivatives of (2S)-2-amino-2,3-dimethylbutanenitrile, leads to the synthesis of various norcoronamic and coronamic acids. These processes are crucial in the field of organic synthesis, providing pathways to create complex molecules with specific stereochemical configurations (Gaucher et al., 1994).

Crystallography

The racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide, a derivative of (2S)-2-amino-2,3-dimethylbutanenitrile, has been characterized crystallographically. This research aids in understanding the molecular structure and properties of such compounds, which is essential in material science and molecular biology (Yin, 2010).

Cyanohydrin Synthesis

The intermediates of 2,3-dihydroxy-2,3-dimethylbutanonitrile, including (2S)-2-amino-2,3-dimethylbutanenitrile, have been synthesized through cyanohydrin synthesis. This process is integral in the production of various organic compounds used in pharmaceuticals and chemical industries (Powell et al., 1978).

Synthesis of Novel Amino Acids

These compounds are used in the synthesis of novel amino acids with specific configurations, such as 5-imino-2,5-dihydro-3-furanyl substituents, which are important in the development of new drugs and biochemical research (Trofimov et al., 2007).

Labeling Studies

(2S)-2-amino-2,3-dimethylbutanenitrile and its derivatives have been employed in labeling studies for the investigation of Alzheimer's disease, showcasing their significance in neuroscientific research (Ciszewska et al., 1997).

Biosynthesis of Antibiotics

The compounds play a role in the biosynthesis of antibiotics like penicillin, indicating their importance in pharmaceutical manufacturing and microbial chemistry (Aberhart & Lin, 1974).

Meteorite Research

The presence of these compounds in meteorites and their enantiomeric excesses have implications for understanding the origins of life and chirality in the universe (Cronin & Pizzarello, 1999).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSQEOQUUVTLMF-XOJLQXRJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C#N)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)